(2-Methyl-1-benzofuran-3-yl)boronic acid CAS 2465886-55-7 properties
(2-Methyl-1-benzofuran-3-yl)boronic acid CAS 2465886-55-7 properties
CAS Registry Number: 2465886-55-7
Chemical Formula: C
Executive Summary
(2-Methyl-1-benzofuran-3-yl)boronic acid is a specialized organoboron reagent utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a functionalized heteroaryl boronic acid, it serves as a critical building block for introducing the 2-methylbenzofuran moiety—a "privileged scaffold" in medicinal chemistry associated with anti-arrhythmic, anti-tumor, and antimicrobial pharmacophores.
This guide addresses the specific technical challenges associated with this reagent, including its equilibrium with boroxine anhydrides, susceptibility to protodeboronation, and optimization strategies for cross-coupling efficiency.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound consists of a benzofuran core substituted with a methyl group at the C2 position and a boronic acid moiety at the C3 position. The C2-methyl group provides steric protection to the heteroatom-adjacent carbon, influencing both the stability and the transmetallation kinetics of the molecule.
Table 1: Physicochemical Properties[6]
| Property | Specification | Technical Note |
| Structure | 2-Methylbenzofuran-3-boronic acid | C3-boron attachment; C2-methyl substituted. |
| Appearance | White to off-white solid | May darken upon oxidation or extended storage. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane). |
| Melting Point | >200 °C (Decomposition) | Boronic acids often dehydrate before melting. |
| Storage | -20 °C, Inert Atmosphere | Hygroscopic; prone to boroxine formation. |
| Stability | Air-sensitive (long term) | Store under Nitrogen/Argon to prevent oxidation. |
Synthetic Utility & Mechanism[7][8][9]
The Suzuki-Miyaura Coupling Context
The primary utility of CAS 2465886-55-7 is the installation of the 2-methylbenzofuran ring onto aryl or heteroaryl halides. Unlike simple phenylboronic acids, heteroaryl boronic acids at the 3-position are electron-rich.
Key Mechanistic Challenge: Protodeboronation Under the basic conditions required for Suzuki coupling, 3-benzofuranyl boronic acids can undergo base-catalyzed protodeboronation, where the C-B bond is cleaved and replaced by a proton, yielding 2-methylbenzofuran as a side product.
-
Mechanism: The base attacks the boron atom, forming a boronate "ate" complex. While this is necessary for transmetallation, if the transmetallation is slow (due to the steric bulk of the C2-methyl group), the "ate" complex may hydrolyze.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "ate" complex formation where the pathway diverges between productive coupling and destructive deboronation.
Figure 1: Catalytic cycle emphasizing the competition between transmetallation and protodeboronation.
Experimental Protocols
Handling and Storage: The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This is a reversible equilibrium driven by entropy and water removal.
-
Impact: A sample appearing 98% pure by NMR may actually be a mixture of acid and boroxine. This alters the effective molecular weight.
-
Recommendation: Always assume a degree of dehydration. For precise stoichiometry, convert the boronic acid to the pinacol ester in situ or use a slight excess (1.2–1.5 equiv).
Figure 2: Reversible dehydration of boronic acids to boroxines.
Standard Operating Procedure: Cross-Coupling
This protocol is optimized to minimize protodeboronation by using a mild base and a highly active catalyst system.
Materials:
-
(2-Methyl-1-benzofuran-3-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[2]·CH Cl (3–5 mol%) -
Base: K
PO (3.0 equiv) or Cs CO -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and water. The presence of water is crucial to shift the boroxine equilibrium back to the reactive boronic acid species [1].
-
Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.
-
Reaction: Heat to 80–90 °C. Monitor by LC-MS.
-
Note: If deboronation is observed (mass of 2-methylbenzofuran detected), lower the temperature to 60 °C and switch to a stronger catalytic system like Pd-XPhos G3 to accelerate transmetallation over hydrolysis [2].
-
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na
SO , and concentrate.
Applications in Drug Discovery[10]
The 2-methylbenzofuran scaffold is a bioisostere for indole and naphthalene systems. It is particularly relevant in:
-
Kinase Inhibitors: The scaffold provides a planar, lipophilic domain that can occupy the ATP-binding pocket of kinases. The C3-position is often used to link to hinge-binding motifs.
-
Cardiovascular Agents: Analogues of Amiodarone (which contains a benzofuran core) utilize substitutions at the 2- and 3-positions to modulate ion channel blocking activity while reducing thyroid toxicity [3].
-
Antimicrobial Agents: Natural products containing benzofurans often exhibit activity against Gram-positive bacteria. The boronic acid allows for rapid diversification of the C3 position to optimize these properties.
Safety & Hazard Information (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
In case of contact, rinse immediately with water. Boronic acids are generally low toxicity but have not been fully toxicologically evaluated.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Gough, W. B., et al. (1992). Hypotensive and Anti-Arrhythmic Effects of a New Benzofuran Derivative. Journal of Cardiovascular Pharmacology, 19(6), 926-934. Link
